Enantiomeric Purity: (S)- vs. Racemic 3-Aminopiperidin-2-one
(S)-3-Aminopiperidine-2-one is supplied with a defined specific optical rotation of -12.0° to -16.0° (c=0.5, CHCl₃), confirming its enantiomeric purity . In contrast, the racemic mixture (R,S)-3-aminopiperidin-2-one is optically inactive and would introduce stereochemical ambiguity into downstream syntheses .
| Evidence Dimension | Specific optical rotation ([α]²⁰_D) |
|---|---|
| Target Compound Data | -12.0° to -16.0° (c=0.5, CHCl₃) |
| Comparator Or Baseline | Racemic mixture: ~0° (optically inactive) |
| Quantified Difference | Difference of 12.0–16.0 degrees in absolute rotation |
| Conditions | Polarimetry; concentration 0.5 g/100 mL in chloroform |
Why This Matters
Stereochemical purity is critical for drug development where the (S)-enantiomer is the biologically active form; using the racemate would require additional resolution steps, increasing cost and complexity.
